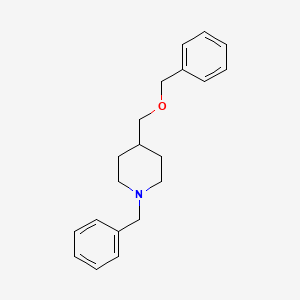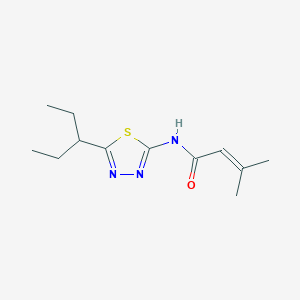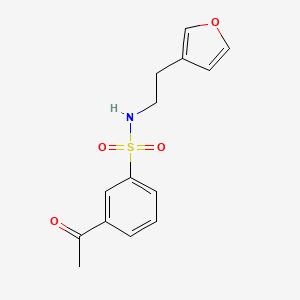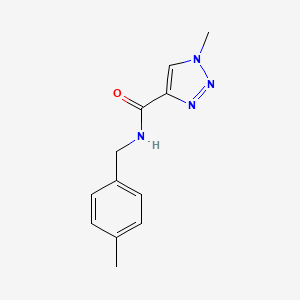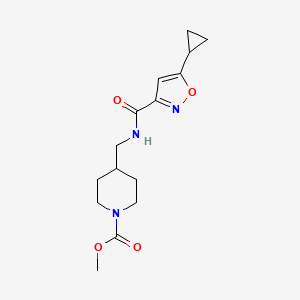
4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C21H17FN4O3S . It has an average mass of 424.448 Da and a mono-isotopic mass of 424.100525 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocyclic compound . It also contains a 4-methoxyphenyl group, a benzenesulfonamide group, and a fluorine atom .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
One significant area of research involving compounds related to 4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide focuses on their synthesis and evaluation as potential anticancer agents. Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, which showed promising inhibitory activity against various cancer cell lines, suggesting potential for the treatment of gastrointestinal adenocarcinoma (Tsai et al., 2016).
Tubulin Polymerization Inhibition
Research by Srikanth et al. (2016) into 2-anilino-3-aroylquinolines, which share structural similarities with the compound of interest, revealed remarkable antiproliferative activity against human cancer cell lines. These compounds, including derivatives with fluoro-substituted benzenesulfonamide groups, demonstrated potent inhibition of tubulin polymerization, indicating a mechanism through which they exert their anticancer effects (Srikanth et al., 2016).
Dual Inhibition of Cholinesterases
A novel approach to Alzheimer's disease treatment involves the development of hybrid compounds combining elements of quinoline and sulfonamide moieties. Makhaeva et al. (2020) synthesized hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide, showing potent dual inhibition of acetyl- and butyrylcholinesterase. This dual inhibition, along with low antioxidant activity and predictions of good intestinal absorption and medium blood-brain barrier permeability, positions such compounds as potential multifunctional agents for Alzheimer's disease treatment (Makhaeva et al., 2020).
Antiviral Activity
Lee et al. (2017) explored the synthesis and evaluation of diarylpyrazolylquinoline derivatives for their anti-dengue virus activity. Compounds structurally related to 4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide exhibited significant anti-dengue activity, with one compound showing potency across multiple serotypes of the dengue virus. This research indicates the potential for such compounds to serve as antiviral agents, specifically targeting dengue virus replication (Lee et al., 2017).
Direcciones Futuras
The study of quinoxaline derivatives, including this compound, could pave the way for the further development of drug discovery in the wide spectrum of its biological importance . For example, a structurally similar compound has been identified as a potential strategy to prevent PRRSV infection in pigs by blocking the PRRSV-CD163 interaction .
Propiedades
IUPAC Name |
4-fluoro-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-16-10-8-15(9-11-16)23-20-21(25-19-5-3-2-4-18(19)24-20)26-30(27,28)17-12-6-14(22)7-13-17/h2-13H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXQVQDOPSVSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)


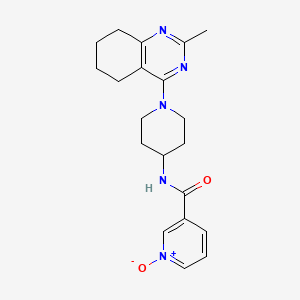

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)

